N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride
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Overview
Description
N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to a benzamide structure, with a trifluoromethoxy group at the 3-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride typically involves the reaction of 3-(trifluoromethoxy)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Products with nucleophiles replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry: N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help in the identification of new drug targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride
- N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride
- N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzoic acid
Uniqueness: N-(Piperidin-4-yl)-3-(trifluoromethoxy)benzamide hydrochloride is unique due to the presence of the trifluoromethoxy group at the 3-position of the benzamide ring. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its interactions with biological targets and improve its potential as a therapeutic agent.
Properties
IUPAC Name |
N-piperidin-4-yl-3-(trifluoromethoxy)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)20-11-3-1-2-9(8-11)12(19)18-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJKKOHJNWNAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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